molecular formula C6H3BF4O2 B1304977 2,3,4,6-Tetrafluorophenylboronic acid CAS No. 511295-00-4

2,3,4,6-Tetrafluorophenylboronic acid

Cat. No.: B1304977
CAS No.: 511295-00-4
M. Wt: 193.89 g/mol
InChI Key: FYJHKJSCYHAWFW-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluorophenylboronic acid is an organoboron compound with the molecular formula C6H3BF4O2. It is characterized by a phenyl ring substituted with four fluorine atoms at the 2, 3, 4, and 6 positions, and a boronic acid group (-B(OH)2) attached to the ring. This compound is notable for its electron-withdrawing fluorine atoms, which significantly influence its chemical properties and reactivity.

Preparation Methods

2,3,4,6-Tetrafluorophenylboronic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2,3,4,6-tetrafluorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Chemical Reactions Analysis

2,3,4,6-Tetrafluorophenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Hydrodeboration and Deuterodeboration: These reactions involve the reduction of the boronic acid to the corresponding hydrocarbon or deuterated compound using a base.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

2,3,4,6-Tetrafluorophenylboronic acid has several applications in scientific research:

    Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Medicinal Chemistry: Researchers explore its potential in developing novel therapeutic agents due to its ability to participate in coupling reactions, which can enhance the potency, selectivity, and metabolic stability of drug molecules.

    Materials Science: The compound’s unique electronic properties, imparted by the fluorine atoms, make it valuable in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrafluorophenylboronic acid is primarily relevant in the context of its chemical reactions. In Suzuki-Miyaura coupling, the boronic acid acts as a nucleophile, donating a negatively charged aryl group to form a new carbon-carbon bond with the aryl halide. This process involves the formation of a palladium complex, which facilitates the transmetalation and reductive elimination steps of the reaction.

Comparison with Similar Compounds

2,3,4,6-Tetrafluorophenylboronic acid can be compared with other fluorinated phenylboronic acids, such as:

    2,3,5,6-Tetrafluorophenylboronic acid: Similar in structure but with fluorine atoms at different positions, affecting its reactivity and electronic properties.

    2,3,4,5-Tetrafluorophenylboronic acid: Another closely related compound with a different fluorine substitution pattern.

    4-Butoxy-2,3,5,6-tetrafluorophenylboronic acid: This compound has an additional butoxy group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct electronic properties and reactivity compared to other fluorinated boronic acids.

Properties

IUPAC Name

(2,3,4,6-tetrafluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BF4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJHKJSCYHAWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382551
Record name 2,3,4,6-Tetrafluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511295-00-4
Record name 2,3,4,6-Tetrafluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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